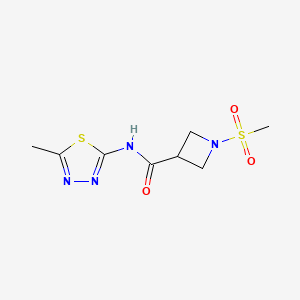

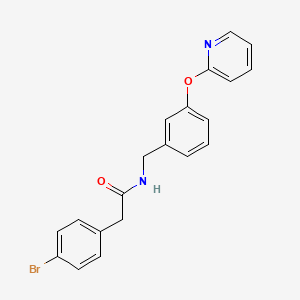

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as MTAA, is a synthetic compound that has shown potential in various scientific research applications. It is a small molecule that belongs to the class of azetidine-3-carboxamide compounds.

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, utilizing cyclization reactions of a carboxamidine dithiocarbamate linker. This method provides a versatile approach to generating a wide range of thiadiazole derivatives with potential biological activities (Park et al., 2009).

Antimicrobial and Antifungal Applications

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including the thiadiazole scaffold, have been synthesized and shown to exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Kobzar et al., 2019).

Carbonic Anhydrase Inhibitory Properties

Novel metal complexes of derivatives related to thiadiazole have been synthesized, displaying strong inhibitory properties against human carbonic anhydrase isoenzymes, suggesting their potential in treating conditions associated with altered enzyme activity (Büyükkıdan et al., 2013).

Anticancer Evaluation

Thiadiazole derivatives have been evaluated for their anticancer activity against various human cancer cell lines, showing promising results and highlighting the therapeutic potential of these compounds in cancer treatment (Tiwari et al., 2017).

DNA Methylation Effects

Some derivatives of thiadiazoles have been found to inhibit the methylation of tumor DNA in vitro, suggesting their potential in cancer therapy by modulating epigenetic factors (Hovsepyan et al., 2019).

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry . They have been found to interact strongly with biological targets due to their mesoionic character .

Mode of Action

It is known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities .

Biochemical Pathways

It is known that thiadiazole derivatives have been found to exert a broad spectrum of biological activities . These activities suggest that multiple biochemical pathways could be affected.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that the compound could have good bioavailability.

Result of Action

It is known that thiadiazole derivatives have been found to exert a broad spectrum of biological activities . These activities suggest that the compound could have various molecular and cellular effects.

Action Environment

It is known that the biological activities of thiadiazole derivatives can be influenced by the substituent on the compounds .

properties

IUPAC Name |

1-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S2/c1-5-10-11-8(16-5)9-7(13)6-3-12(4-6)17(2,14)15/h6H,3-4H2,1-2H3,(H,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWASMQFPYSPJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764105.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2764106.png)

![(E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2764112.png)

![Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2764114.png)

![6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2764116.png)

![N-(3,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2764117.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2764119.png)

![N'-(thiophen-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2764121.png)